molecular formula C12H15NO4S B554632 Tosyl-D-proline CAS No. 110771-95-4

Tosyl-D-proline

Cat. No. B554632
M. Wt: 269.32 g/mol
InChI Key: CGPHGPCHVUSFFA-LLVKDONJSA-N
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Description

Tosyl-D-Proline is a small molecule . It belongs to the class of organic compounds known as N,N-disubstituted p-toluenesulfonamides . These are p-toluenesulfonamide derivatives in which the sulfonamide moiety is N,N-disubstituted .


Synthesis Analysis

The synthesis of Tosyl-D-Proline has been approached through several pathways . One approach involves the use of a novel α-selenoether protection strategy . This method uses mild oxidative conditions to induce elimination of an α-selenoether masking group . The methodology is applied to the synthesis of covalent fragments for use in irreversible protein tethering .


Molecular Structure Analysis

The molecular formula of Tosyl-D-Proline is C12H15NO4S . Its average mass is 269.317 Da and its monoisotopic mass is 269.072174 Da . The structure of Tosyl-D-Proline includes a pyrrolidine ring, a carboxylic acid group, and a tosyl group .


Physical And Chemical Properties Analysis

Tosyl-D-Proline has a molecular weight of 269.32 . Its IUPAC name is (2R)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid . It appears as a white powder and has a melting point of 55-60°C .

Scientific Research Applications

  • Tosyl-D-proline is instrumental in the highly diastereoselective synthesis of proline-derived vicinal amino alcohols, which are important for producing medicinally significant compounds such as 3-hydroxy-2-phenylpiperidines (Chaudhuri, Parida, Ghosh, & Bisai, 2015).

  • It serves as a key reagent in producing derivatives of lactam of α-guanidinoglutaric acid (ApGlu), which are then used as end groups for bioactive peptides, showcasing its versatility in peptide formation (Natelson, 1988).

  • The ligand-directed tosyl (LDT) chemistry, utilizing tosyl-D-proline, enables the site-selective attachment of synthetic molecules to specific proteins in vivo, facilitating chemical labeling in cells, tissues, and mice, and constructing biosensors within cells without genetic engineering (Tsukiji, Miyagawa, Takaoka, Tamura, & Hamachi, 2009).

  • Its application extends to the study of plant stress resistance, particularly in the context of organic osmolytes like glycine betaine and proline, which play a crucial role in maintaining enzyme and membrane integrity under stress (Ashraf & Foolad, 2007).

  • In a similar vein, tosyl-D-proline is part of studies investigating proline's multifunctional roles in plants, where it accumulates in response to environmental stress, impacting cellular homeostasis, redox balance, and energy status (Szabados & Savouré, 2010).

  • The ligand-directed tosyl chemistry is also a critical tool for in situ native protein labeling and engineering in living systems, highlighting its potential for modifying native proteins with high specificity in various biological settings (Tsukiji & Hamachi, 2014).

properties

IUPAC Name

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHGPCHVUSFFA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332192
Record name TOSYL-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-D-proline

CAS RN

110771-95-4
Record name TOSYL-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
DA Erlanson, AC Braisted… - Proceedings of the …, 2000 - National Acad Sciences
… These results demonstrate that the reaction with N-tosyl-d-proline disulfide is a thermodynamic rather than a kinetic process. Thus the selection is based in part on the actual binding …
Number of citations: 592 www.pnas.org
CB Hudson, AV Robertson… - Australian Journal of …, 1975 - CSIRO Publishing
… Elution of the column with ether gave cis-4-hydroxy-N-tosyl-D-proline methyl ester as colourless prisms from benzenecyclohexane (1.65 g, 5573, mp 101-102. Its ir spectrum was …
Number of citations: 14 www.publish.csiro.au
GB Craven, DP Affron, PN Raymond, DJ Mann… - …, 2019 - pubs.rsc.org
… Fragments derived from N-tosyl D-proline are well … -tosyl D-proline fragment in the presence of other acrylamides including benzyl acrylamide. Therefore for this study, N-tosyl D-proline …
Number of citations: 6 pubs.rsc.org
C Schauder - pdfs.semanticscholar.org
… Green- N-tosyl-D-proline non-covalently bound to the enzyme Purple- N-tosyl-D-proline covalently bound to L143C Red- N-tosyl-D-proline covalently bound to C146 …
Number of citations: 3 pdfs.semanticscholar.org
NS Troelsen, MH Clausen - Chemistry–A European Journal, 2020 - Wiley Online Library
… A bespoke library of 1200 disulfide-containing fragments was screened in mixtures of 8–15 compounds by using intact-protein MS and afforded a promising N-tosyl-d-proline (7) hit with …
DA Erlanson, JA Wells… - Annu. Rev. Biophys …, 2004 - annualreviews.org
… To understand this SAR, we determined the crystal structures of N-tosyl-d-proline bound to TS, … The crystallographic structure of N-tosyl-d-proline bound to TS shows a hydrogen bond …
Number of citations: 449 www.annualreviews.org
P Frei, R Hevey, B Ernst - Chemistry–A European Journal, 2019 - Wiley Online Library
… The identified N-tosyl-d-proline fragment, with an inhibitory constant (K i ) of only 1.1 mm, was … An N-tosyl-d-proline fragment was initially identified as a low-affinity ligand and could be …
RH Griffey, EE Swayze - Fragment-based Approaches in Drug …, 2006 - Wiley Online Library
… , we also strongly selected N-tosyl-D-proline; and when we … inhibitory potential of N-tosyl-D-proline: the fragment has a Ki … this co-factor onto N-tosyl-D-proline, we boosted the affinity 40-…
Number of citations: 3 onlinelibrary.wiley.com
RH Nonoo, A Armstrong, DJ Mann - ChemMedChem, 2012 - Wiley Online Library
… Using a previously described spectrophotometric assay,18 an IC 50 value of 10.3 mM (see Figure SI1 in the supporting information) was obtained for N-tosyl D-proline against TS, which …
R Van der Vlag, AKH Hirsch - … Supramolecular Chemistry II, 2017 - ncbi.nlm.nih.gov
… grafted onto the methyl group of N-tosyl-d-proline, affording 52. The modified N-tosyl-d-proline (K i = 24 ± 7 μM) showed an almost 50-fold higher activity than N-tosyl-d-proline alone (K i …
Number of citations: 6 www.ncbi.nlm.nih.gov

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